Potassium cinnamate
Description
Overview of Cinnamic Acid Derivatives in Chemical Sciences
Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in the plant kingdom, found in essential oils like cinnamon, balsams of Peru and Tolu, and styrax. jocpr.com Their basic structure, consisting of a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, allows for various modifications, leading to a wide array of derivatives with diverse properties. nih.gov These derivatives, including compounds like ferulic acid, caffeic acid, and p-hydroxycinnamic acid, are distinguished by the presence and nature of substituent groups on the phenyl ring. nih.gov
In the realm of chemical sciences, cinnamic acid derivatives serve as crucial intermediates in the biosynthesis of numerous compounds, such as stilbenes and styrenes. nih.gov Their structural peculiarities, particularly the presence of unsaturation and hydroxyl or carboxylic groups, have made them prominent building blocks in polymer science for creating polyesters, polyamides, and poly(anhydride esters). rsc.org Researchers are actively exploring these derivatives for a range of applications stemming from their biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. jocpr.comnih.gov The specific biological efficacy of each derivative is often attributed to the nature and position of its functional groups. nih.gov
Historical Context and Evolution of Research on Potassium Cinnamate (B1238496)
While cinnamic acid has a long history of use, research into its potassium salt, potassium cinnamate, is a more recent development, particularly in the field of food preservation. toocle.com It has emerged as a novel natural food preservative, gaining attention as a potential replacement for traditional preservatives like sodium benzoate (B1203000) and potassium sorbate. toocle.comchembk.com Concerns over the potential health risks associated with some synthetic preservatives have fueled the search for safer, naturally derived alternatives, positioning this compound as a compound of significant interest. toocle.comdatainsightsmarket.com Early research focused on its efficacy as an antimicrobial agent, and subsequent studies have expanded to investigate its broader applications and functionalities. The evolution of research has seen a shift from simple efficacy studies to more in-depth analyses of its mechanism of action and its potential in advanced applications beyond food preservation.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is dynamic and expanding into various scientific and industrial fields. A significant trend is the growing consumer demand for natural and "clean-label" products, which is a primary driver for research into its application as a food preservative. datainsightsmarket.com Studies are focused on its broad-spectrum antimicrobial activity against molds, yeasts, and bacteria that cause food spoilage. fengchengroup.com
Beyond its role in food preservation, emerging research is exploring novel applications for this compound. In the field of materials science, it is being investigated as a corrosion inhibitor for metals like mild steel. made-in-china.commdpi.com Another cutting-edge application is in the energy sector, where it has been studied as a multifunctional additive in perovskite solar cells to improve their efficiency and stability. researchgate.net There is also growing interest in its potential use in cosmetics and pharmaceuticals, leveraging its antimicrobial and UV-absorbing properties. made-in-china.comcymitquimica.com Future research is expected to focus on optimizing its production, exploring synergistic effects with other compounds, and developing new applications in diverse technological fields. datainsightsmarket.comarchivemarketresearch.com
Chemical and Physical Properties of this compound
This compound (CAS No: 16089-48-8) is the potassium salt of cinnamic acid. cymitquimica.com It typically presents as a white to off-white crystalline powder with a faint cinnamon-like aroma. fengchengroup.comcymitquimica.com
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇KO₂ | fengchengroup.com |
| Molecular Weight | 186.25 g/mol | biosynth.com |
| Appearance | White crystalline solid/powder | fengchengroup.comcymitquimica.com |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | fengchengroup.com |
| pH (1% solution) | 7.0 - 9.0 | made-in-china.com |
| UV Absorption (λmax) | ~270-280 nm | made-in-china.comresearchgate.net |
Synthesis and Manufacturing of this compound
The primary method for synthesizing this compound involves the neutralization of cinnamic acid with a potassium source.
Common Synthesis Routes
A prevalent laboratory and industrial synthesis method is the reaction of cinnamic acid with potassium hydroxide (B78521) in an aqueous solution. chemicalbook.com The reaction is typically carried out by dissolving cinnamic acid in a suitable solvent like water or ethanol, followed by the addition of potassium hydroxide. The mixture is stirred until the reaction is complete, and the this compound is then isolated through filtration and drying.
Another documented method involves the reaction of cinnamic acid with an aqueous solution of potassium carbonate. chemicalbook.com This reaction also yields this compound, which can be obtained after concentration and drying of the solution. chemicalbook.com
Industrial-Scale Production Considerations
For industrial-scale production, processes like spray-drying are employed to obtain the final powdered product from the aqueous solution of this compound. chemicalbook.com In one example of a spray-drying process, a solution of this compound is fed into a spray dryer, where it is atomized and comes into contact with heated air, resulting in a powder with a low moisture content. chemicalbook.com The efficiency and cost-effectiveness of the synthesis are crucial for industrial applications, with research exploring catalyzed oxidation methods to improve yield and reduce environmental impact. google.com
Research on Applications of this compound
Food Industry and Preservation
A significant body of research on this compound focuses on its application as a food preservative. It exhibits strong antibacterial properties against a wide range of microorganisms, including molds, yeasts, and bacteria responsible for food spoilage. chembk.comfengchengroup.com Its effectiveness is notable across a broad pH range (2-7), which is an advantage over some other preservatives whose efficacy is more pH-dependent. chembk.comebay.com
The mechanism of its antimicrobial action involves the disruption of microbial cell membranes. weichuangbio-tech.com In acidic conditions, this compound is converted to cinnamic acid, which, as a weak acid, can penetrate the microbial cell membrane. fengchengroup.comweichuangbio-tech.com Inside the cell, it can ionize, affecting enzyme activity and ultimately inhibiting microbial growth. weichuangbio-tech.com
| Application in Food | Research Findings | Source(s) |
| Beverage Preservation | Found to maintain the original taste of beverages while providing a strong preservative effect. | toocle.comchembk.com |
| Meat Products | Used in the processing of chilled meat, ham, and canned meat to provide antiseptic and fresh-keeping effects. | toocle.comchembk.com |
| General Food Preservation | Effective in carbonated drinks, fruit juices, canned foods, and dairy products. | chemicalbook.comzehaochem.com |
Agriculture
In agriculture, research has demonstrated the potential of this compound as a natural fungicide. For instance, studies have shown its effectiveness in inhibiting the growth of fungi that cause fruit rot. This suggests its potential as a safer alternative to synthetic fungicides in agricultural practices.
Corrosion Inhibition
Recent research has explored the use of this compound as a corrosion inhibitor. Studies have indicated that alkali-metal carboxylates, including cinnamates, can form protective layers on metal surfaces, thereby inhibiting corrosion. mdpi.com While they may require relatively high concentrations to be effective, they are being investigated as environmentally friendlier alternatives to traditional toxic corrosion inhibitors. mdpi.com
Other Industrial and Research Applications
The unique properties of this compound have led to its investigation in other advanced applications:
Perovskite Solar Cells: Research has shown that using this compound as an additive in perovskite solar cells can improve the quality of the perovskite film and passivate defects. This leads to enhanced efficiency and stability of the solar cells. researchgate.net
Cosmetics: Due to its ability to absorb ultraviolet light, this compound has potential applications in sunscreen formulations. cymitquimica.comtalentchemicals.com It is also used as a fragrance ingredient in soaps, shampoos, and other cosmetic products. talentchemicals.com
Pharmaceutical Research: this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities. fengchengroup.com It is also used as an intermediate in the synthesis of other pharmaceutical compounds. made-in-china.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVCHNCTHGORM-UHDJGPCESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
621-82-9 (Parent) | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-48-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis Methodologies and Green Chemistry Approaches for Potassium Cinnamate
Stoichiometric Optimization in Potassium Cinnamate (B1238496) Synthesis
Achieving a high yield of potassium cinnamate hinges on the precise control of the molar ratios of reactants. The most common synthetic approaches involve the neutralization of cinnamic acid with a potassium-containing base.
The direct neutralization of cinnamic acid with potassium hydroxide (B78521) is a straightforward method for preparing this compound. The stoichiometry of this acid-base reaction is a 1:1 molar ratio. However, in practice, optimization of the base concentration and final pH of the solution are critical for maximizing yield and ensuring the complete conversion of the acid.
One method involves the reaction of cinnamic acid powder with an aqueous 50 wt% potassium hydroxide solution. chemicalbook.com The reaction is monitored and controlled to achieve a final pH between 8.5 and 9.5 for a 10 wt% solution, ensuring the complete deprotonation of the carboxylic acid without creating an excessively basic environment that might interfere with downstream processing. chemicalbook.com A patented method also utilizes cinnamic acid and potassium hydroxide as the primary raw materials, citing their relatively low cost and ease of availability. google.com
Potassium carbonate offers a milder alternative to potassium hydroxide for the synthesis of this compound. The reaction proceeds as cinnamic acid neutralizes the basic carbonate salt. While the process is described as simple, a notable drawback is the generation of a significant amount of carbon dioxide gas, which can create bubbles that complicate reaction control and subsequent product work-up, potentially leading to lower yields. google.com
In a green chemistry approach, the hydrolysis of ethyl cinnamate to this compound has been optimized using potassium carbonate under microwave irradiation. acs.org This method highlights the importance of stoichiometric control of the base. Research shows that using 3.0 equivalents of potassium carbonate at 180°C for 20 minutes results in a 98% yield. acs.org Decreasing the amount of potassium carbonate to 2.0 or 1.0 equivalents under the same conditions leads to a significant drop in yield to 89% and 52%, respectively. acs.org
Table 1: Effect of Potassium Carbonate Stoichiometry on this compound Yield
| Equivalents of K₂CO₃ | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 3.0 | 180 | 20 | 98 |
| 2.0 | 180 | 20 | 89 |
| 1.0 | 180 | 20 | 52 |
Data sourced from a study on microwave-assisted hydrolysis of ethyl cinnamate. acs.org
Solvent Selection and Reaction Conditions for Enhanced Yield and Purity
The choice of solvent and the fine-tuning of reaction conditions such as temperature and agitation are paramount for achieving high yield and purity in the synthesis of this compound.
Both aqueous and organic solvents are employed in the synthesis of this compound, with the choice depending on the specific reaction pathway.
Aqueous Systems: Water is a common solvent for the neutralization reactions involving potassium hydroxide and potassium carbonate, aligning with green chemistry principles. chemicalbook.comnih.gov For instance, the reaction between cinnamic acid and potassium hydroxide is effectively carried out in an aqueous environment to produce a solution of this compound. chemicalbook.com
Organic Solvent Systems: In the microwave-assisted hydrolysis of ethyl cinnamate derivatives, ethanol (B145695) is used as the solvent. acs.org This choice facilitates the dissolution of the starting ester and the base, potassium carbonate. The selection of an appropriate organic solvent is crucial for maximizing solubility and reaction rates. nih.gov
Temperature and stirring are critical parameters that influence reaction kinetics and crystallization, thereby affecting the final product's yield and purity. researchgate.net
In the microwave-assisted synthesis of this compound from ethyl cinnamate, temperature has a significant effect. The yield was found to increase with temperature, with the optimal yield (98%) achieved at 180°C. acs.org Lower temperatures resulted in significantly lower yields. acs.org
Table 2: Effect of Temperature on this compound Yield
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 100 | 69 |
| 2 | 120 | Not specified |
| 3 | 140 | Not specified |
| 4 | 160 | Not specified |
| 5 | 180 | 98 |
Reaction conditions: 3.0 equivalents of K₂CO₃, 20 minutes, microwave irradiation. acs.org
For post-synthesis processing, such as spray-drying, temperature control is also vital. A specific process involves feeding the this compound solution at an ingoing temperature of approximately 55°C into a spray dryer where it contacts heated air with an inlet temperature of about 180°C, resulting in an outlet temperature of about 95°C. chemicalbook.com This controlled temperature regime produces a fine powder with low moisture content. chemicalbook.com Stirring is also noted to enhance crystallization and increase synthesis yield by improving mass transfer between reactants. researchgate.net
Novel Synthetic Routes for this compound and its Derivatives
Beyond traditional acid-base neutralization, novel synthetic routes are being explored to produce this compound and its derivatives, often with improved efficiency and sustainability.
A patented method describes a catalytic approach for preparing this compound from phenylacrolein. google.com This process involves a silver/palladium/carbon catalyst in a potassium hydroxide solution. The reaction is conducted by warming the material to 65°C and introducing pure oxygen, followed by the dropwise addition of phenylacrolein. google.com This catalytic oxidation route represents a significant departure from the cinnamic acid starting material and is claimed to have a high yield of 95.9% while being suitable for industrial production with no environmental pollution. google.com
The synthesis of cinnamate derivatives is also an active area of research. For example, various cinnamate derivatives can be prepared from substituted aromatic aldehydes and triethyl phosphonoacetate. acs.org These derivatives serve as intermediates for more complex molecules. Another approach involves the hydrolysis of ethyl azolylacetates and cinnamates using potassium carbonate under microwave irradiation to produce the corresponding potassium carboxylates in moderate to high yields (73-98%). acs.org These greener methods facilitate the synthesis of a range of this compound derivatives. acs.org
One-Pot Synthesis Approaches
One-pot synthesis represents a significant strategy in green chemistry, aiming to combine multiple reaction steps into a single reactor without isolating intermediates. quora.comthepharmajournal.com This approach enhances efficiency by reducing solvent usage, energy consumption, and purification steps, which in turn minimizes waste generation. quora.comylikonet.gr
The conventional and most direct synthesis of this compound can be effectively conducted as a one-pot process. This typically involves the reaction of cinnamic acid with a potassium base, such as potassium hydroxide or potassium carbonate, in an aqueous solution. wikipedia.orgyoutube.com
Reaction Example: Cinnamic Acid + Potassium Hydroxide → this compound + Water
Microwave-Assisted Synthesis of Cinnamate Esters using Phase-Transfer Catalysis
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. By directly heating the reactant molecules, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. wikipedia.orggoogle.com This technology aligns with green chemistry principles by improving energy efficiency. sciencemadness.org
While direct microwave-assisted synthesis of this compound is not extensively documented, the methodology has been successfully applied to the synthesis of its precursors and related esters, demonstrating its potential applicability. For instance, the synthesis of various cinnamate esters, such as isopropyl cinnamate, has been achieved by reacting cinnamic acid with the corresponding alcohol under microwave irradiation, often with the aid of a catalyst. sciencemadness.org
In some advanced syntheses, phase-transfer catalysis (PTC) is combined with microwave heating. PTC facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid) by using a catalyst that can transport one reactant across the phase boundary. The use of a mild base like triethylamine (B128534) (TEA) in the synthesis of trans-cinnamic acid has been shown to play a dual role as both a base catalyst and a phase transfer agent under microwave conditions. researchgate.net
Key Research Findings in Microwave-Assisted Cinnamate Synthesis:
| Compound | Reactants | Catalyst/Conditions | Key Finding |
| Methyl Cinnamate | Cinnamic acid, Methanol | Macroporous resin, 500W microwave, 80°C | Achieved an 84% yield in just 16 minutes. The catalyst was reusable. wikipedia.org |
| Isopropyl Cinnamate | Cinnamic acid, Isopropyl alcohol | Solid super acid (Ga2O3/SO42-/ZrO2), Microwave | The catalyst showed excellent activity and stability under microwave irradiation. sciencemadness.org |
| Ethyl Cinnamates | Aromatic aldehydes, Triethyl phosphonoacetate | Potassium carbonate, Microwave at 140°C | A simple and green method via Horner–Wadsworth–Emmons reaction with reduced reaction times. google.com |
Preparation from Substituted Benzylidene Acetone (B3395972)
An alternative synthetic route to cinnamates involves the use of benzylidene acetone (also known as benzalacetone) as a starting material. This method utilizes the haloform reaction, a well-established organic reaction that converts methyl ketones into carboxylates through exhaustive halogenation in the presence of a base. wikipedia.orggoogle.com
In this process, benzylidene acetone is treated with sodium hypochlorite (B82951) (NaOCl), a common and inexpensive oxidizing agent. The reaction oxidizes the methyl ketone group to a carboxylate, yielding sodium cinnamate and chloroform (B151607) as a byproduct.
Reaction Steps:
Haloform Reaction: Benzylidene acetone reacts with sodium hypochlorite to form sodium cinnamate.
Conversion to Potassium Salt: The resulting sodium cinnamate can be easily converted to this compound through a salt metathesis reaction or by acidifying to cinnamic acid followed by neutralization with a potassium base.
This method is notable as it starts from benzaldehyde (B42025) and acetone, which are readily available industrial chemicals that first undergo an aldol (B89426) condensation to produce benzylidene acetone. The subsequent haloform reaction provides a direct pathway to the cinnamate salt.
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is critical for the application of this compound, particularly in industries requiring well-defined product specifications. Several techniques are employed to purify the crude product obtained from synthesis.
Recrystallization Methods (e.g., Ethanol-Water Mixtures)
Recrystallization is a fundamental and highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture at varying temperatures.
For this compound, which is soluble in both water and ethanol, a mixture of these solvents can be an ideal system for recrystallization.
The general procedure involves:
Dissolving the impure this compound in a minimal amount of a hot ethanol-water mixture until the solution is saturated.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution in a pure form.
Most impurities remain dissolved in the cold solvent (the mother liquor).
The pure crystals are then collected by filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and dried.
This process can be repeated to achieve even higher levels of purity. Slow cooling is often preferred as it promotes the formation of larger, more perfect crystals that are better at excluding impurities from their lattice structure.
Spray Drying Processes
For large-scale industrial production, spray drying offers a continuous and efficient method for isolating this compound as a high-quality powder directly from its solution. This technique involves atomizing a solution of this compound into a stream of hot air, which rapidly evaporates the solvent and leaves behind a dry, powdered product.
This method provides significant advantages over traditional crystallization and drying, resulting in a powder with superior physical properties, such as improved flowability, lower dustiness, and a more consistent particle size. The process begins with an aqueous solution of this compound, typically formed by reacting cinnamic acid and potassium hydroxide to a specific pH. wikipedia.org This solution is then fed into the spray dryer.
Typical Spray Drying Parameters for this compound Production:
| Parameter | Value | Purpose | Source |
| Feed Solution Concentration | ~10-14.5 wt% | Optimal concentration for efficient atomization and drying. | wikipedia.org |
| Feed Temperature | ~55 °C | Pre-heats the solution before it enters the drying chamber. | |
| Atomization Method | Pressure Nozzles (~30 bar) | Creates a fine spray of droplets, maximizing surface area for evaporation. | |
| Air Inlet Temperature | ~180 °C | Provides the heat energy required for rapid evaporation of water. | |
| Air Outlet Temperature | ~95 °C | Indicates the temperature of the air after evaporation has occurred. | |
| Final Moisture Content | < 2 wt% | Ensures the final product is a dry, stable powder. | wikipedia.org |
Green Chemistry Principles in this compound Production
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencemadness.org Several of the advanced methodologies used in the synthesis and purification of this compound align with these principles.
Use of Safer Solvents: The primary synthesis route for this compound often utilizes water as the solvent, which is non-toxic, non-flammable, and environmentally benign. wikipedia.orgyoutube.com This is a significant improvement over reactions that require volatile or hazardous organic solvents. sciencemadness.org
Energy Efficiency: Microwave-assisted synthesis can drastically reduce energy consumption by shortening reaction times from hours to minutes. wikipedia.orggoogle.com Similarly, the efficiency of one-pot reactions contributes to lower energy demands compared to multi-step processes. quora.com
Catalysis: The use of catalysts, as seen in some microwave-assisted syntheses, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled and reused, making them preferable to stoichiometric reagents that are consumed in the reaction and generate more waste. sciencemadness.org
By integrating these advanced methods and principles, the production of this compound can be made more sustainable, efficient, and environmentally responsible.
Environmentally Benign Solvents and Reagents
The pursuit of green chemistry in the synthesis of this compound has led to a focus on utilizing environmentally benign solvents and reagents to minimize the environmental impact of its production. Traditional synthesis often involves the neutralization of cinnamic acid with potassium hydroxide or potassium carbonate in solvents like ethanol or water. smolecule.com These solvents are considered greener alternatives to more hazardous organic solvents. researchgate.netijsr.net
Recent advancements have further embraced green chemistry principles. One notable method is the hydrolysis of ethyl cinnamates using potassium carbonate in ethanol under microwave irradiation. acs.orgnih.govnih.gov This approach not only employs a greener solvent (ethanol) but also utilizes potassium carbonate, a less hazardous base compared to potassium hydroxide. The reaction proceeds efficiently, yielding this compound derivatives in good to high yields (73-98%). acs.orgnih.govnih.gov
Water, being non-toxic, non-flammable, and readily available, stands out as an ideal green solvent. ijsr.net The synthesis of this compound can be effectively carried out in an aqueous environment by reacting an aqueous solution of potassium hydroxide with cinnamic acid powder. chemicalbook.com This method is straightforward and avoids the use of volatile organic compounds.
Another approach involves the use of phase-transfer catalysis (PTC), which can eliminate the need for expensive and often hazardous anhydrous or aprotic solvents. smolecule.com In this method, the reaction of this compound with alkyl halides can be carried out in the presence of a catalyst like Aliquat®336, leading to high yields of cinnamate esters with reduced waste generation. smolecule.com
The table below summarizes the use of environmentally benign solvents and reagents in the synthesis of this compound and its derivatives.
| Synthesis Method | Solvent(s) | Reagent(s) | Yield (%) | Reference(s) |
| Neutralization | Water, Ethanol | Potassium Hydroxide, Potassium Carbonate | Not specified | smolecule.com |
| Microwave-assisted Hydrolysis | Ethanol | Potassium Carbonate | 73-98 | acs.orgnih.govnih.gov |
| Phase-Transfer Catalysis | Not specified (eliminates need for anhydrous/aprotic solvents) | Aliquat®336 | 88-90 (for cinnamate esters) | smolecule.com |
Energy Efficiency in Synthesis
Microwave-assisted synthesis is a prominent energy-efficient technique. nsf.govajrconline.org Unlike conventional heating methods that transfer heat through conduction and convection, microwave irradiation directly heats the reaction mixture at a molecular level. smolecule.com This leads to a rapid increase in temperature and significantly shorter reaction times. nih.govnih.gov For instance, the microwave-assisted hydrolysis of ethyl cinnamates to produce this compound derivatives is completed in just 20 minutes, a drastic reduction compared to traditional heating methods that can take several hours. acs.orgnih.govnih.gov This rapid heating translates to lower energy consumption and increased throughput. nsf.gov
A comparative analysis highlights the advantages of microwave-assisted synthesis over conventional heating for producing this compound derivatives:
| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference(s) |
| Reaction Time | Significantly shorter (e.g., 20 minutes) | Longer (often several hours) | acs.orgnih.govnih.govnsf.gov |
| Energy Consumption | Lower | Higher | nsf.gov |
| Product Yield | High (73-98%) | Variable | acs.orgnih.govnih.gov |
Ultrasound-assisted synthesis is another energy-efficient method that utilizes the energy of ultrasonic waves to promote chemical reactions. ksu.edu.saeurekaselect.com Sonochemistry can lead to milder reaction conditions, shorter reaction times, and higher yields, contributing to a more sustainable process. ksu.edu.sa While specific studies on the direct ultrasound-assisted synthesis of this compound are emerging, the application of ultrasound in the synthesis of related cinnamate esters has shown promise in improving reaction efficiency. nih.gov
The development of catalytic processes also contributes to energy efficiency by lowering the activation energy of reactions, thereby reducing the required temperature and time. purkh.com For example, a patented method for preparing this compound utilizes a silver/palladium/carbon catalyst, allowing the reaction to proceed at a controlled temperature and resulting in a high yield of 95.9%. google.com
These advanced synthesis methodologies demonstrate a clear trend towards more energy-efficient and environmentally responsible production of this compound, aligning with the core principles of green chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of Potassium Cinnamate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the potassium cinnamate (B1238496) molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Carboxylate Group Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the formation of the carboxylate group (COO⁻) upon the reaction of cinnamic acid with a potassium source. The FT-IR spectrum of potassium cinnamate displays characteristic absorption bands that signify this transformation. The deprotonation of the carboxylic acid leads to a shift in the vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups. ajol.info
A key indicator is the disappearance of the broad O-H stretching band typically found in the 2500-3300 cm⁻¹ region of the parent cinnamic acid spectrum. researchgate.net Simultaneously, two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion emerge. The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1555 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is observed around 1383 cm⁻¹. nih.gov The presence and positions of these bands provide definitive evidence for the formation of the this compound salt. nih.gov Additional bands, such as those for C-H stretching and C-C stretching within the aromatic ring and the vinyl group, are also present. researchgate.netnih.gov
Table 1: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1555 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1383 |
| C=C (alkene) | Stretch | ~1636 |
| C-H (aromatic/vinyl) | Stretch | ~3022 |
| C-H (vinyl) | Out-of-plane bend | ~966 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument. nih.govresearchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy offers a complementary vibrational analysis, providing a unique "fingerprint" of the molecule that aids in its identification. spectroscopyonline.comnih.govnih.govamericanpharmaceuticalreview.com The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrations of its various functional groups. researchgate.netresearchgate.net
Key features in the Raman spectrum include strong bands associated with the C=C stretching of the vinyl group and the aromatic ring. The symmetric stretching of the carboxylate group also gives rise to a prominent Raman signal. The region between 300 and 1900 cm⁻¹ is often considered the fingerprint region, containing a high density of information-rich peaks that are unique to the compound's structure. spectroscopyonline.com The change in the electronic distribution within the cinnamate anion upon coordination with the potassium ion can cause systematic shifts in the positions of several bands in the Raman spectra when compared to other alkali metal cinnamates. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments. nih.govresearchgate.net
¹H NMR Spectroscopy for Aromatic Proton Signals
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the signals from the aromatic and vinyl protons of the cinnamate moiety. The chemical shifts (δ) of these protons are influenced by their electronic environment.
In a typical ¹H NMR spectrum of this compound in D₂O, the aromatic protons appear as a multiplet in the range of δ 7.35–7.55 ppm. nih.gov The two vinyl protons, part of the trans-double bond, give rise to two distinct doublets. The proton closer to the carboxylate group (α-proton) typically resonates at a lower chemical shift (around δ 6.44 ppm) compared to the proton adjacent to the phenyl group (β-proton), which appears at a higher chemical shift (around δ 7.31 ppm). nih.gov The large coupling constant (J) between these two protons (typically around 16.0 Hz) is characteristic of a trans-alkene configuration. nih.gov
Table 2: Typical ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Hα (CH=CH-COO⁻) | Doublet | ~6.44 | ~16.0 |
| Hβ (C₆H₅-CH=CH) | Doublet | ~7.31 | ~16.0 |
| Aromatic (C₆H₅) | Multiplet | ~7.35–7.55 | - |
Note: Chemical shifts can vary depending on the solvent and concentration. nih.gov
¹³C NMR Spectroscopy for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides confirmation of the carbon framework of this compound. nih.govuoi.gr The spectrum reveals distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon of the carboxylate group is typically the most deshielded, appearing at the downfield end of the spectrum, around δ 175.7 ppm in D₂O. nih.gov The carbons of the aromatic ring resonate in the region of δ 127.7–135.2 ppm, while the vinyl carbons appear at approximately δ 124.2 and 140.7 ppm. nih.gov The specific chemical shifts provide a detailed map of the carbon skeleton, confirming the structure of the cinnamate anion. researchgate.net
Table 3: Typical ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carboxylate) | ~175.7 |
| Cβ (C₆H₅-C H=CH) | ~140.7 |
| C-ipso (aromatic) | ~135.2 |
| C-ortho/meta/para (aromatic) | ~129.6, ~129.0, ~127.7 |
| Cα (C H=CH-COO⁻) | ~124.2 |
Note: Chemical shifts are relative to a standard and can be influenced by the solvent. nih.gov
Advanced NMR Techniques for Conformational and Interaction Studies
Beyond standard 1D NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to further elucidate the structure and study conformational aspects of this compound. beilstein-journals.orgconicet.gov.arucl.ac.uk These methods can reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). beilstein-journals.org Such studies can provide insights into the spatial relationships between different parts of the molecule and can be used to investigate interactions with other molecules or ions in solution. beilstein-journals.orgnih.gov For instance, changes in chemical shifts upon the addition of a competitive guest molecule can indicate intermolecular interactions. beilstein-journals.org Solid-state NMR can also be utilized to study the structure and polymorphism of this compound in its crystalline form. nsf.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
UV-Visible spectroscopy is a important tool for understanding the electronic transitions and optical characteristics of this compound. uobabylon.edu.iq
Absorption Characteristics and Cut-off Wavelength Analysis
The UV-Vis absorption spectrum of this compound reveals crucial information about its optical transparency and electronic behavior. In studies, this compound crystals have been shown to be transparent in the visible region, with a lower cut-off wavelength identified at approximately 290 nm. researchgate.net This transparency extends from 293 nm up to 900 nm. researchgate.net The strong absorption observed in the middle ultraviolet region is attributed to π-π* electronic transitions within the benzene (B151609) ring and the conjugated system of the cinnamate anion. researchgate.net The region of minimal absorption, between 260 nm and 800 nm, further highlights its suitability for applications requiring transparency in the visible spectrum. researchgate.net
The presence of a conjugated system, which includes the benzene ring and the propenoic acid group, is a key chromophore that dictates the absorption characteristics. msu.edu The delocalization of π-electrons across this system lowers the energy required for electronic transitions, resulting in absorption in the UV range. akjournals.com
| Wavelength Range | Absorption Characteristics | Reference |
| <290 nm | Strong Absorption | researchgate.net |
| 293-900 nm | Transparent | researchgate.net |
| 260-800 nm | Minimum Absorption | researchgate.net |
Influence of Metal Ions on Electronic Structure
The introduction of a potassium ion influences the electronic structure of the cinnamate molecule. The formation of the potassium salt from cinnamic acid alters the electron distribution within the carboxylate group and, by extension, the entire conjugated system. This change in electronic structure can be observed through shifts in the UV-Vis absorption spectrum when compared to the parent cinnamic acid. researchgate.net Studies on related alkali metal cinnamates have shown that the nature of the metal cation can affect the electronic charge distribution and the reactivity of the complex. akjournals.comresearchgate.net The interaction between the potassium ion and the cinnamate anion is primarily ionic, but it can induce changes in the energy levels of the π-orbitals, leading to shifts in absorption maxima. acs.org Research on other organic molecules has demonstrated that increasing the size of the alkali metal ion, from lithium to potassium, can alter the electrostatic forces and dispersion components of the interaction energy, which in turn affects the electronic properties of the organic anion. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction is a fundamental technique for determining the crystalline properties of solid materials, providing insight into their atomic and molecular arrangement. contractlaboratory.comwisdomlib.org
Powder X-ray Diffraction for Crystalline Nature Confirmation
Powder X-ray Diffraction (PXRD) is commonly used to confirm the crystalline nature of this compound. drugfuture.com The appearance of sharp, well-defined Bragg peaks at specific 2θ angles in a PXRD pattern is a clear indication of a well-ordered crystalline structure. researchgate.netaip.org This non-destructive technique is essential for routine identification and for assessing the phase purity of the synthesized compound. contractlaboratory.comdrugfuture.com For this compound, which is described as a white crystalline powder, PXRD analysis serves to verify its crystallinity. fengchengroup.com
Single Crystal X-ray Diffraction for Detailed Crystal Structure
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |
| Monoclinic | P21/n | 9.293 | 8.103 | 17.542 | 95.329 | 1315.2 | researchgate.net |
| Monoclinic | P21 | 11.3008 | 20.9798 | 12.2679 | 117.236 | 2586.10 | researchgate.net |
Thermal Analysis Techniques in this compound Research
Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition behavior of this compound. Research has shown that the incorporation of an alkali metal like potassium into cinnamic acid can increase its thermal stability. researchgate.net For instance, TGA-DTA analysis has revealed that this compound possesses good thermal stability. researchgate.net In comparison, studies on related metal cinnamates, such as mercury cinnamate, have also demonstrated enhanced thermal stability compared to cinnamic acid itself. akjournals.com This increased stability is an important characteristic for its application in various technological processes. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of compounds by measuring changes in mass as a function of temperature. xrfscientific.com For this compound, TGA reveals its decomposition behavior under controlled heating.
In a study involving the thermal analysis of alkali metal cinnamates, a sample of this compound was heated from 30 °C to 800 °C in a nitrogen atmosphere at a heating rate of 10 °C per minute. researchgate.net The resulting TGA curve demonstrated that the compound is thermally stable up to a certain temperature, after which a significant mass loss occurs. The major mass loss for this compound was observed to take place at 275 °C, indicating the onset of its thermal decomposition. researchgate.net This high decomposition temperature suggests a significant thermal stability for the salt, which is attributed to the ionic bond between the potassium cation and the cinnamate anion. researchgate.net The incorporation of the potassium ion increases the thermal stability of the cinnamic acid structure. researchgate.net
Table 1: TGA Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Heating Rate | 10 °C/min | researchgate.net |
| Atmosphere | Nitrogen | researchgate.net |
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a complementary thermoanalytical technique that measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. inflibnet.ac.inmat-cs.com This method is adept at detecting thermal events such as phase transitions, crystallization, and decomposition, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on a DTA thermogram. inflibnet.ac.in
For this compound, DTA was conducted simultaneously with TGA under the same experimental conditions. researchgate.net The analysis confirmed the thermal event observed in the TGA. A distinct peak corresponding to the mass loss at 275 °C was also registered in the DTA curve, indicating that the decomposition of this compound is a significant thermal event. researchgate.net DTA can distinguish between physical transitions (like melting) and chemical reactions (like decomposition). In this case, the event corresponds to the decomposition of the material. researchgate.net By convention, endothermic events like decomposition are shown as downward peaks, while exothermic events like crystallization appear as upward peaks. inflibnet.ac.in
Table 2: DTA Findings for this compound
| Parameter | Observation | Reference |
|---|---|---|
| Corresponding Thermal Event | A significant peak was observed, correlating with the major mass loss in TGA. | researchgate.net |
| Temperature of Event | 275 °C | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is a destructive method where a sample is vaporized and ionized, often by a beam of high-energy electrons, causing the formation of a molecular ion (a radical cation) and various fragment ions. neu.edu.tr The resulting mass spectrum plots the relative abundance of these ions as a function of their m/z ratio, providing information on the molecular weight and structure of the analyte. neu.edu.tr
For this compound (C₉H₇KO₂), the molecular weight can be determined from the molecular ion peak. The nominal molecular mass of this compound is 186 amu. In a mass spectrum, the molecular ion [C₉H₇KO₂]⁺˙ would be expected. However, due to the ionic nature of the salt, fragmentation would likely involve the separation of the potassium cation from the cinnamate anion. The analysis would typically show peaks corresponding to the cinnamate anion [C₉H₇O₂]⁻ in negative ion mode or fragments of the cinnamic acid structure in positive ion mode after the loss of potassium. The fragmentation pattern of the cinnamate portion would reveal structural information.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an advanced form of mass spectrometry that measures the m/z ratio to several decimal places, yielding the exact mass of an ion. bioanalysis-zone.com This high precision allows for the unequivocal determination of a molecule's elemental formula, as it can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.comyoutube.com
Table 3: Calculated Exact Masses for this compound Species
| Species | Formula | Nominal Mass (amu) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| This compound | C₉H₇KO₂ | 186 | 186.0029 |
| Cinnamate Anion | [C₉H₇O₂]⁻ | 147 | 147.0451 |
Advanced Spectroscopic Techniques for Organic Potassium Compounds
Recent advancements in spectroscopy have enabled more detailed investigations into the local chemical environment of metal ions in complex materials. For organic potassium compounds, techniques that can probe the coordination and bonding of the potassium ion are particularly insightful, as potassium's bioavailability and chemical role are often dictated by its immediate surroundings. berstructuralbioportal.orgosti.gov
Potassium K-edge XANES Spectroscopy
Potassium K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful synchrotron-based technique used to investigate the electronic structure and local coordination environment of potassium atoms in various compounds. berstructuralbioportal.orgaip.org This method involves exciting a core electron of the potassium atom with X-rays and measuring the resulting absorption spectrum. The features in the XANES spectrum are highly sensitive to the geometry and nature of the atoms immediately surrounding the potassium ion. aip.orgresearchgate.net
Studies on various organic potassium salts, such as potassium acetate (B1210297) and potassium citrate, have shown that K-edge XANES spectra are rich in features. berstructuralbioportal.orgosti.gov Each compound exhibits unique spectral signatures, even when the first-shell bonding environments around the potassium center are similar. osti.gov These distinct features are influenced by the entire organic ligand, not just the atoms directly bonded to the potassium. osti.gov
Therefore, applying Potassium K-edge XANES spectroscopy to this compound would provide detailed information about the coordination number of the potassium ion and the nature of its interaction with the carboxylate group of the cinnamate anion. This would allow for a deeper understanding of the K-organic bonding, which was not previously possible, and could help in fingerprinting the compound in more complex mixtures. berstructuralbioportal.org
Mechanistic Investigations of Potassium Cinnamate S Biological Activities
Antimicrobial Mechanisms of Action
Potassium cinnamate's ability to inhibit the growth of various microorganisms stems from a multi-targeted approach, primarily focused on compromising the structural and functional integrity of microbial cells.
Disruption of Microbial Cell Membrane Integrity
A primary mechanism of this compound's antimicrobial action is the disruption of microbial cell membrane integrity. This leads to increased permeability of the cell membrane, causing the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins. nih.gov Scanning electron microscopy studies have visually confirmed this disruptive effect, showing that bacterial cells treated with potassium cinnamate (B1238496) exhibit surface damage, wrinkling, inward collapse, and eventual rupture. Untreated bacterial cells, in contrast, display smooth and intact surfaces. This loss of membrane integrity is a critical factor in the antimicrobial efficacy of the compound.
Inhibition of Microbial Growth and Reproduction
This compound effectively inhibits the growth and reproduction of a range of microorganisms. This inhibitory action is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, the MIC varies depending on the specific pathogen. For instance, against the foodborne pathogen Bacillus cereus, it has demonstrated an MIC of 1 mg/mL. This inhibition of growth is a direct consequence of the various cellular and molecular disruptions caused by the compound.
Interaction with Ergosterol in Fungal Cell Membranes
In fungi, a key target for this compound's action is ergosterol, the primary sterol component of fungal cell membranes. mdpi.comnih.gov Ergosterol is crucial for maintaining the fluidity, permeability, and integrity of the fungal membrane. nih.govnih.govresearchgate.net Cinnamic acid derivatives have been shown to directly interact with ergosterol, disrupting the structure and function of the fungal plasma membrane. mdpi.com This interaction can lead to the formation of pores and an increase in membrane permeability, ultimately contributing to fungal cell death. researchgate.net The specific binding to ergosterol highlights a selective mechanism against fungi, as cholesterol is the predominant sterol in mammalian cell membranes.
Broad-Spectrum Efficacy Against Bacteria, Fungi, and Yeast
Research has demonstrated that this compound possesses a broad spectrum of antimicrobial activity, effectively inhibiting the growth of bacteria, fungi, and yeast. Its efficacy has been documented against various common foodborne pathogens. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against several microorganisms are detailed in the table below, showcasing its wide-ranging antimicrobial potential.
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 16 |
| Escherichia coli | 4 | 16 |
| Shigella boydii | 1 | 16 |
| Bacillus cereus | 1 | 8 |
Antioxidant and Oxidative Stress Mitigation Pathways
Beyond its antimicrobial properties, this compound is also recognized for its antioxidant activities and its role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.
The antioxidant capacity of this compound is linked to its ability to up-regulate the body's own antioxidant systems. nih.gov The potassium ion itself plays a role in enhancing the activity of various antioxidant enzymes. nih.gov Furthermore, cinnamic acid and its derivatives can act as free radical scavengers, neutralizing harmful ROS and reducing cellular damage. researchgate.net By bolstering the enzymatic and non-enzymatic antioxidant defenses, this compound helps to protect cells from the damaging effects of oxidative stress, which is implicated in a variety of chronic diseases. nih.govmdpi.com
Induction of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
This compound has been identified as a moderate inducer of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. smolecule.com Nrf2 is a critical transcription factor that regulates cellular defense mechanisms, particularly in response to oxidative stress. smolecule.com The induction of this pathway is a key mechanism through which this compound can initiate a cascade of protective cellular responses. The interaction of this compound with this pathway suggests a role in enhancing the body's innate antioxidant capabilities. smolecule.com
Enhancement of Antioxidant Gene Expression
The activation of the Nrf2 pathway by this compound is directly linked to the enhanced expression of various antioxidant genes. smolecule.com By functioning as an Nrf2 inducer, this compound may promote the transcription of genes that provide protective effects against cellular damage caused by oxidative processes. smolecule.com Research involving the application of this compound on blueberries has shown its ability to improve the antioxidant capacity of the fruit, which is associated with the expression of genes within the reactive oxygen species (ROS) scavenging system. oup.com This mechanism underscores its potential to bolster cellular antioxidant defenses. smolecule.com
Free Radical Scavenging Properties
This compound exhibits direct antioxidant activity through its ability to neutralize free radicals. The free radical scavenging capacity of the compound is scientifically evaluated using several established in vitro assays. These methods quantify the molecule's ability to counteract oxidative agents.
| Assay Type | Method | Measured Parameter | Purpose |
| Antioxidant | DPPH Radical Scavenging | Measures the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals via absorbance change. | Quantifies the ability to neutralize free radicals. |
| Antioxidant | ABTS Radical Scavenging | Measures the scavenging of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cations by decolorization. | Quantifies broad-spectrum radical scavenging capability. |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Determines the total reducing capacity of the compound. |
While it functions as an antioxidant, in antimicrobial applications, this compound can also induce oxidative stress in microbial cells by generating reactive oxygen species, which targets cellular components and leads to membrane integrity loss. smolecule.com
Anti-inflammatory Pharmacological Effects
This compound is recognized for its anti-inflammatory properties. nbinno.comfengchengroup.comgoogle.com Its functionality includes the ability to relieve inflammation, a health-promoting effect that contributes to its diverse applications. google.com In cosmetic formulations, for instance, the mild anti-inflammatory effects of this compound are utilized to contribute to healthier skin products. nbinno.com The compound's role as an anti-inflammatory agent is considered one of its key functional attributes. fengchengroup.com
Mechanisms in Disease Treatment and Prevention
Cardiovascular Disease Applications
This compound has been noted for its potential applications in cardiovascular health, specifically for its functions in expanding blood vessels and lowering blood pressure. fengchengroup.comgoogle.com The parent compound, cinnamic acid, is known to have beneficial effects against cardiovascular diseases. researchgate.net Furthermore, in food preservation, potassium-based additives like this compound are considered in the context of reducing sodium intake. Excessive dietary sodium is a significant risk factor for cardiovascular mortality, making lower-sodium alternatives relevant to cardiovascular disease prevention strategies.
Cancer Research
In the field of cancer research, this compound has demonstrated anti-tumor and anti-mutagenic activity in vitro. fengchengroup.com Studies have shown that it can inhibit tumors induced by carcinogens in rodent models. fengchengroup.com Its potential as an anti-cancer agent is listed among its various health-promoting functions. google.com Additionally, this compound serves as a chemical reagent in the synthesis of novel therapeutic agents. Patent applications describe its use in the preparation of propane diyl dicinnamate derivatives, which are being investigated for use in treating cancer. orbit.comorbit.com
Biosynthesis and Metabolic Pathways
This compound, as the potassium salt of cinnamic acid, does not have a direct biosynthetic pathway itself. Instead, its biological origins and metabolic fate are intrinsically linked to those of cinnamic acid. Cinnamic acid is a central intermediate in the primary and secondary metabolism of a vast range of organisms, from plants to microorganisms.
Biosynthesis in Plants: The Phenylpropanoid Pathway
In plants, cinnamic acid is a pivotal product of the shikimate pathway and serves as the gateway to the phenylpropanoid pathway. patsnap.com This pathway is responsible for the synthesis of a myriad of essential compounds, including lignin, flavonoids, coumarins, and stilbenes. patsnap.comwikipedia.orgwikipedia.org
The biosynthesis of trans-cinnamic acid is initiated from the aromatic amino acid L-phenylalanine. nih.govtaylorandfrancis.com The primary and most crucial enzymatic step is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . patsnap.comwikipedia.orgnih.gov This reaction releases ammonia and forms trans-cinnamic acid, marking the commitment of carbon flow from primary metabolism (amino acid synthesis) to the extensive network of phenylpropanoid secondary metabolism. nih.gov
Some plants, particularly monocots, can also utilize L-tyrosine to produce p-coumaric acid directly through the action of a bifunctional enzyme, phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org
Once synthesized, cinnamic acid is a substrate for numerous subsequent enzymatic modifications. A key reaction is the hydroxylation at the para-position of the phenyl ring by cinnamate 4-hydroxylase (C4H) , which produces p-coumaric acid. nih.govresearchgate.net This is often followed by the activation of the carboxyl group via the formation of a thioester bond with coenzyme A, a process catalyzed by 4-coumarate-CoA ligase (4CL) . nih.govresearchgate.netwikipedia.org These activated hydroxycinnamoyl-CoA esters are then channeled into various downstream pathways to produce the diverse array of phenylpropanoid compounds. nih.gov
Recent research has also identified an alternative biosynthetic route to cinnamic acid in tea plants (Camellia sinensis). This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA), suggesting that the formation of this key metabolite can be more complex than previously understood in some species. acs.org
Table 1: Key Enzymes in the Primary Biosynthesis of Cinnamic Acid and its Immediate Derivatives in Plants
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | trans-Cinnamic acid, Ammonia | Catalyzes the entry step into the phenylpropanoid pathway. patsnap.comnih.gov |
| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Introduces a hydroxyl group at the C4 position of the aromatic ring. nih.govresearchgate.net |
| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, Pyrophosphate | Activates the carboxyl group for subsequent reactions. researchgate.netwikipedia.org |
| Phenylalanine/tyrosine ammonia-lyase | PTAL | L-phenylalanine, L-tyrosine | trans-Cinnamic acid, p-Coumaric acid | A bifunctional enzyme found in some plants, primarily monocots. wikipedia.org |
Metabolic Pathways and Degradation
The metabolic fate of cinnamic acid varies significantly depending on the biological system.
Mammalian Metabolism : When ingested, this compound's core component, cinnamic acid, is subject to metabolic processes. It can be metabolized into the essential amino acid phenylalanine. A large portion of this phenylalanine is excreted, while a smaller fraction may be converted into tyrosine, with no associated toxic effects. In the body, cinnamaldehyde (B126680), a related compound, is rapidly oxidized to cinnamic acid. researchgate.net
Microbial Degradation : Various microorganisms can utilize cinnamic acid as a sole carbon source, employing diverse catabolic pathways for its degradation. cdnsciencepub.comnih.gov
In a soil bacterium of the Stenotrophomonas genus, a proposed degradation pathway begins with cinnamic acid and proceeds through the intermediates 3-phenylpropionic acid, 3-(4-hydroxyphenyl) propionic acid, 4-hydroxybenzoic acid, and finally protocatechuic acid before entering central metabolism. nih.gov
Studies on Pseudomonas have shown that the metabolism of cinnamic acid can involve intermediates such as phenylpropionic acid, m-hydroxyphenylpropionic acid, and 2,3-dihydroxyphenylpropionic acid. cdnsciencepub.com
In Escherichia coli, degradation can occur via dioxygenation at the 2,3-position, followed by meta-cleavage of the resulting catechol derivative. ethz.ch
Certain fungi, including species of Aspergillus and Penicillium, are capable of the non-oxidative decarboxylation of cinnamic acid to produce styrene. frontiersin.org
Table 2: Examples of Cinnamic Acid Metabolic Pathways in Different Organisms
| Organism Type | Organism Example | Metabolic Pathway/Process | Key Intermediates | Reference(s) |
| Mammals | Humans | Conversion and Excretion | Phenylalanine, Tyrosine | |
| Bacteria | Stenotrophomonas sp. | Catabolic Degradation | 3-Phenylpropionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |
| Bacteria | Pseudomonas sp. | Catabolic Degradation | Phenylpropionic acid, m-hydroxyphenylpropionic acid, 2,3-dihydroxyphenylpropionic acid | cdnsciencepub.com |
| Bacteria | Escherichia coli | Dioxygenation and meta-cleavage | 2,3-Dihydroxycinnamate | ethz.ch |
| Fungi | Aspergillus niger | Non-oxidative Decarboxylation | Styrene | frontiersin.org |
Applications and Advanced Research Frontiers of Potassium Cinnamate
Biotechnological and Pharmaceutical Applications
The unique characteristics of potassium cinnamate (B1238496) make it a promising candidate for several applications in the realms of biotechnology and medicine.
Development of Novel Antimicrobial Agents and Antibiotics
The rising concern over the adverse effects of synthetic preservatives has spurred the search for natural alternatives. x-mol.net Potassium cinnamate has demonstrated significant antibacterial properties, making it a viable option for development as a natural preservative. x-mol.netsxytorganic.com Research has shown its effectiveness against a range of foodborne pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Shigella boydii. x-mol.net
The antimicrobial mechanism of this compound is multifaceted. It has been found to inhibit the formation of biofilms, which are protective communities of microorganisms. x-mol.net Furthermore, it can trigger an increase in intracellular reactive oxygen species, leading to cellular damage. x-mol.net Studies have also indicated that this compound disrupts the integrity of cell membranes, causing the leakage of cellular contents and ultimately leading to cell death. x-mol.net In Bacillus cereus, treatment with this compound led to significant changes in the expression of 1186 genes, with those related to the cell membrane and plasma membrane showing the most prominent response. x-mol.net Genes associated with quorum sensing, energy metabolism, and amino acid metabolism were notably downregulated. x-mol.net
The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of this compound against various bacteria have been determined in research studies.
Table 1: Antimicrobial Concentrations of this compound
| Metric | Concentration Range (mg/mL) |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 1–4 |
| Minimum Bactericidal Concentration (MBC) | 8–16 |
Data sourced from a study on the antibacterial activity of this compound against four foodborne pathogenic bacteria. x-mol.net
Exploration in Health Supplements and Functional Foods
This compound is being investigated for its potential inclusion in health supplements and functional foods, primarily due to its antioxidant properties. smolecule.com The compound is a moderate inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key player in the cellular defense against oxidative stress. smolecule.com This suggests that this compound could help enhance the body's natural antioxidant defenses. smolecule.com Beyond its antioxidant capacity, some research suggests it may also possess anti-inflammatory and anti-cancer properties, further boosting its profile as a multifunctional ingredient. It has also been noted for its potential to help lower blood sugar and lipid levels. sxytorganic.com
Pharmaceutical Formulations Requiring a Potassium Source
In the pharmaceutical industry, this compound may find utility in formulations that specifically require a source of potassium. cymitquimica.com Its water-soluble nature makes it a suitable candidate for various drug delivery systems. cymitquimica.com
Potential in Radiation Protection
Preliminary research indicates that this compound may have antioxidant properties that could offer protection against radiation. biosynth.com The development of agents that can protect against the harmful effects of radiation, particularly from low-dose exposure during diagnostic procedures like CT scans, is an area of active research. nih.gov The protective mechanisms of such agents often involve scavenging free radicals, a role that antioxidants can play. nih.gov
Environmental Science and Remediation Technologies
The chemical properties of this compound also lend themselves to applications in environmental science, particularly in the treatment of contaminated water.
Wastewater Treatment as a Reducing Agent for Pollutant Removal
This compound has been identified as a potential reducing agent for use in wastewater treatment processes. smolecule.combiosynth.com This suggests it could be employed to remove harmful pollutants, such as heavy metals. smolecule.com Research has also explored the use of cinnamic acid-modified biochar for the removal of organic pollutants from wastewater. mdpi.com While not directly focused on this compound, this research highlights the potential of cinnamate compounds in environmental remediation. mdpi.com Studies have shown that this compound can effectively reduce the microbial load in wastewater, indicating its utility in environmental management. smolecule.com
CO2 Capture using Porous Carbons Derived from this compound
A novel approach in environmental science involves the use of this compound as a precursor for creating highly effective CO2 adsorbents. Researchers have successfully synthesized honeycomb-like porous carbons directly from this compound. researchgate.net This method provides a promising avenue for carbon capture technologies aimed at mitigating greenhouse gas emissions. researchgate.net
The synthesis process involves the chemical activation of this compound to produce porous carbon materials with exceptional properties for CO2 capture. researchgate.net By adjusting the ratio of activating agents, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), scientists can tailor the textural properties of the resulting carbons. researchgate.net This tuning allows for the creation of materials with ultra-high specific surface areas, reaching from 263 to 4168 m²/g, and significant micropore volumes (0.914–1.386 cm³/g). researchgate.net
These porous carbons derived from this compound have demonstrated remarkable CO2 adsorption capacities. At a temperature of 273 K and a pressure of 1 bar, adsorbents fabricated with specific activator ratios have shown excellent CO2 uptake, with values of 368 and 325 mg/g (which correspond to 8.36 and 7.38 mmol/g, respectively). researchgate.net Furthermore, these materials exhibit good regenerability, maintaining stable CO2 adsorption capacities over multiple cycles, which is a critical factor for practical applications. researchgate.net The isosteric heats of adsorption for some of these carbons have been measured at a maximum of 46 kJ mol⁻¹, and they also show efficient selectivity for CO2 over nitrogen (N2). researchgate.net
The effectiveness of these carbonaceous materials is attributed to their well-developed porous structure, particularly the presence of ultra-micropores, and their high specific surface area. researchgate.net This research highlights the potential of using a readily available organic salt like this compound to fabricate advanced materials for environmental remediation. researchgate.net
| Precursor | Activation Method | Key Findings | CO2 Adsorption Capacity (at 273K, 1 bar) | Source |
| This compound | Chemical activation with KOH and NaOH | Honeycomb-structured carbons with ultra-high specific surface area (up to 4168 m²/g) and micropore volume. | Up to 368 mg/g (8.36 mmol/g) | researchgate.net |
Polymer Science and Materials Engineering
This compound is emerging as a versatile compound in the field of polymer science and materials engineering, contributing to the development of new materials with tailored properties.
Precursor in Organic Synthesis for Polymers
This compound serves as a valuable precursor in the synthesis of various polymers. Its chemical structure, containing a reactive double bond and a carboxylate group, makes it a suitable building block for polymerization reactions. It can be chemically modified to introduce pendant cinnamic acid, cinnamate ester, or cinnamaldehyde (B126680) groups onto a polymer backbone, such as polystyrene. nanoient.org These modifications are crucial for creating photosensitive polymers. nanoient.org
Production of Polymaleic Acid for Plastics and Detergents
The polymerization of this compound can lead to the formation of polymaleic acid. biosynth.com Polymaleic acid and its copolymers, such as maleic acid-acrylic acid, are utilized in the detergent industry. researchgate.net Maleic acid itself is a key feedstock for producing polyester (B1180765) and alkyd resins, which are essential components in the manufacturing of fiberglass-reinforced plastics and other plastic materials. biosynth.comresearchgate.net
Photosensitizers in Polymeric Systems
This compound plays a role in the study of photochemical reactions within polymeric systems, particularly in the context of photosensitizers. Research has explored the photochemical reactions of this compound using multifunctional polymeric photosensitizers. amanote.comacs.org These specialized polymers can contain pendant photosensitizing groups, such as nitroaryl moieties, and substrate-attracting groups like quaternary phosphonium (B103445) salts. acs.org The application of these polymeric photosensitizers has been investigated in the photo-isomerization of this compound. acs.org This research is significant for developing photofunctional polymers where light can be used to control the material's properties.
Additives in Perovskite Solar Cells for Improved Crystallization and Defect Passivation
In the cutting-edge field of renewable energy, this compound has been identified as a simple yet highly effective multifunctional additive for enhancing the performance of perovskite solar cells (PSCs). researchgate.netx-mol.net The addition of this compound to the perovskite precursor solution significantly improves the quality of the perovskite film, which is a critical component for high-performance solar devices. researchgate.netx-mol.net
Research has shown that this compound additives interact with the perovskite components, influencing the crystallization process to form a high-quality film characterized by improved crystallinity, larger grains, and a denser, smoother surface. researchgate.netx-mol.net Furthermore, the additive remains in the perovskite film after the annealing process, where it effectively passivates defects within the material. researchgate.netx-mol.net This defect passivation leads to improved photoluminescence intensity, increased carrier lifetimes, and reduced charge recombination, all of which contribute to a more efficient solar cell. researchgate.netx-mol.net
The impact of using this compound as an additive is substantial. PSCs doped with this compound have achieved a champion photoelectric conversion efficiency (PCE) of 22.00%, a significant increase from the 18.96% efficiency of the pristine device. researchgate.netx-mol.net Moreover, the long-term stability of the solar cells is greatly enhanced; the doped device maintained 86% of its maximum efficiency after five months, compared to only 62% for the original device. researchgate.netx-mol.net This work presents a new direction for designing efficient additives to advance the performance and stability of perovskite solar cells. researchgate.netx-mol.net
| Parameter | Pristine Perovskite Solar Cell | This compound Doped Perovskite Solar Cell | Source |
| Photoelectric Conversion Efficiency (PCE) | 18.96% | 22.00% | researchgate.netx-mol.net |
| Long-term Stability (after 5 months) | 62% of maximum efficiency | 86% of maximum efficiency | researchgate.netx-mol.net |
Agricultural Applications as a Natural Fungicide
This compound demonstrates significant potential in agriculture as a natural fungicide. Its parent compound, cinnamic acid, is recognized as a plant production promoter that can be used for its long-lasting fungicidal effects, contributing to high yields and the preservation of fruits and vegetables. researchgate.net
Studies have highlighted the effectiveness of this compound in inhibiting fungal growth. For instance, it has been shown to be effective against Alternaria fruit rot in blueberries, demonstrating its potential to protect crops from common fungal diseases. The antimicrobial action of this compound involves disrupting the cell membranes of microorganisms, which prevents their growth and the formation of biofilms. This mechanism makes it a promising candidate for the development of new, natural-based fungicides for agricultural use.
Inhibition of Fungal Growth (e.g., Alternaria Fruit Rot in Blueberries)
This compound has demonstrated notable efficacy as an antifungal agent, particularly in the context of postharvest fruit preservation. Research has specifically highlighted its role in controlling Alternaria fruit rot, a significant postharvest disease affecting blueberries. researchgate.netdntb.gov.ua Alternaria, a genus of fungi, is a primary cause of decay in various fruits, leading to substantial economic losses. nih.gov
Studies have shown that this compound treatment can inhibit the development of Alternaria fruit rot on blueberries after harvesting. researchgate.netresearchgate.net The application of this compound helps in preserving the quality of the fruit by activating the phenylpropanoid pathway. This activation leads to an increase in the activities of key defense-related enzymes in the blueberries. researchgate.net
The antifungal mechanism involves bolstering the fruit's natural defense systems. Research indicates that treatment with this compound enhances the enzymatic activities of phenylalanine ammonia-lyase, 4-coumarate CoA ligase, and cinnamate 4-hydroxylase. researchgate.net This enzymatic boost is associated with elevated levels of total phenolics, flavonoids, anthocyanin, and lignin, all of which contribute to the fruit's resistance against fungal pathogens. researchgate.net These findings suggest that this compound acts as an elicitor, stimulating the blueberry's innate defense mechanisms to combat fungal invasion. researchgate.net
A recent study published in the Journal of Stored Products Research further corroborates the potential of this compound in managing this postharvest disease, presenting it as a promising alternative for extending the shelf life of blueberries. researchgate.netdntb.gov.ua
Advanced Oxidation Processes involving Cinnamate Ion
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to eliminate organic and inorganic pollutants from water and wastewater. wikipedia.orgmembranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of compounds. wikipedia.orgionexchangeglobal.com The cinnamate ion, derived from cinnamic acid, has been a subject of study within the framework of AOPs to understand its degradation pathways and kinetics.
Various AOPs have been employed to treat solutions containing cinnamic acid (and by extension, its conjugate base, the cinnamate ion). These include methods such as electro-Fenton (EF) and photoelectro-Fenton (PEF), which are effective in mineralizing the organic compound. nih.gov In these processes, hydroxyl radicals are the primary species responsible for the initial attack on the cinnamate molecule, breaking it down into smaller, less complex molecules. ionexchangeglobal.comnih.gov The ultimate goal of such treatments is the complete mineralization of the organic substrate into carbon dioxide, water, and inorganic salts. membranechemicals.com
Oxidation by Alkaline Permanganate (B83412)
The oxidation of the cinnamate ion by potassium permanganate in an alkaline medium is a significant reaction that has been studied to understand its mechanism and the resulting products. nitrkl.ac.incdnsciencepub.com In these reactions, permanganate (MnO₄⁻) acts as a potent oxidizing agent.
The nature of the final manganese product is highly dependent on the reaction conditions. cdnsciencepub.com In a highly alkaline solution (e.g., 0.5 M NaOH), the primary product is manganate(VI) (MnO₄²⁻). cdnsciencepub.com However, at a lower pH (e.g., pH 11.3), the product is manganese(IV) oxide (MnO₂), which can be stabilized in solution by the presence of silicate (B1173343) to prevent precipitation and facilitate kinetic studies. cdnsciencepub.com
The initial step in the oxidation of the cinnamic acid double bond by permanganate is proposed to involve the formation of a cyclic manganate(V) diester intermediate. nitrkl.ac.in This intermediate is formed in a bimolecular reaction where the hybridization of the two carbon atoms of the double bond changes from sp² to sp³. nitrkl.ac.in The reaction sequence is believed to be consistent regardless of whether the final product is MnO₄²⁻ or MnO₂, with the divergence in products occurring in post-transition state steps. cdnsciencepub.com
Reaction Kinetics and Product Analysis in Oxidation Processes
The study of reaction kinetics provides crucial insights into the mechanism of cinnamate oxidation. In the oxidation by alkaline permanganate, the reaction is first-order with respect to both the permanganate ion and the cinnamate ion. nitrkl.ac.in
Table 1: Kinetic Data for the Oxidation of Cinnamate Ion by Permanganate
| Parameter | Observation | Source |
|---|---|---|
| Reaction Order (Permanganate) | First-order | nitrkl.ac.in |
| Reaction Order (Cinnamate) | First-order | nitrkl.ac.in |
| Isotope Effects | Inverse secondary isotope effects observed for α- and β-deuterium-substituted cinnamate, suggesting a change from sp² to sp³ hybridization at both carbons in the transition state. | nitrkl.ac.in |
The stoichiometry of the reaction indicates that approximately 0.9 moles of permanganate are consumed for each mole of cinnamate present. nitrkl.ac.in
Product analysis from various oxidation processes of cinnamic acid reveals a pathway of degradation. In electrochemical AOPs, the process leads to the formation of several aromatic intermediates and, ultimately, short-chain carboxylic acids before complete mineralization. nih.gov
Table 2: Identified Products from the Electrochemical Oxidation of trans-Cinnamic Acid
| Class | Compound Name | Source |
|---|---|---|
| Aromatic Intermediates | Benzaldehyde (B42025) | nih.govnih.gov |
| Benzoic Acid | nih.govnih.govresearchgate.net | |
| Phenylacetaldehyde | researchgate.net | |
| Acetophenone | researchgate.net | |
| Final Carboxylic Acids | Fumaric Acid | nih.gov |
| Acetic Acid | nih.gov |
In the oxidation of cinnamaldehyde, a related compound, cinnamic acid itself is one of the oxidation products, alongside others such as benzaldehyde and benzoic acid. researchgate.net The oxidation of trichloroethylene (B50587) by permanganate, another well-studied reaction, proceeds through the formation of a cyclic hypomanganate ester, which then decomposes into various carboxylic acids like formic, glyoxylic, and oxalic acids before being fully oxidized to CO₂. researchgate.net This provides a parallel for understanding the breakdown of unsaturated compounds like cinnamate.
Structure Activity Relationship Sar and Derivatization Studies of Potassium Cinnamate
Impact of Substituents on Biological Activity
The biological efficacy of cinnamic acid derivatives is significantly influenced by the nature, position, and number of substituents on the phenyl ring. mdpi.comnih.gov Modifications to the core structure, including the phenyl ring, the alkene group, and the carboxylic acid function, have been shown to directly affect the biological activity of the resulting compounds. mdpi.com
Research has demonstrated that halogen substituents on the phenyl ring can enhance biological activity, with their position being a critical factor. For instance, a chloro-substituted compound with the chlorine at the para- position showed greater antibacterial activity (IC₅₀ = 4.54 µg/mL) compared to its ortho-substituted counterpart (IC₅₀ = 9.91 µg/mL). mdpi.com This suggests that substitution at the para- position is favorable for this specific activity. mdpi.com Similarly, the presence of an isopropyl group has been found to be important for antibacterial activity, while a butyl substituent can potentiate the antifungal response. nih.govresearchgate.net
Hydroxyl (-OH) and methoxy (-OCH₃) groups also play a crucial role. The introduction of one or two hydroxyl groups on the ring structure can enhance the compound's hydrophilicity, which may improve its interaction with the cell walls of Gram-positive bacteria. mdpi.com Conversely, adding methoxy groups increases lipophilicity, which can negatively affect antimicrobial activity. mdpi.com For example, a derivative with two hydroxyl groups at the meta- and para-positions of the phenyl ring was found to be a potent agent against S. aureus and S. epidermidis, indicating that withdrawing substituents at these positions are important for interaction with the bacterial cell wall. mdpi.com
In the context of plant growth inhibition, the position of substituents on the aromatic ring of cis-cinnamic acid analogues is also determinant of their potency. Studies have shown that ortho- and para-substituted analogues generally exhibit low potency, whereas meta-substitution is less critical for activity. nih.gov Analogues with hydrophobic and sterically small substituents at the meta-position are more likely to be potent inhibitors. nih.gov
| Substituent | Position | Observed Effect | Activity Type |
|---|---|---|---|
| Chlorine (-Cl) | para- | Enhanced activity compared to ortho- | Antibacterial mdpi.com |
| Chlorine (-Cl) | ortho- | Less active than para-substituted | Antibacterial mdpi.com |
| Butyl (-C₄H₉) | Not specified | Potentiates biological response | Antifungal nih.gov |
| Isopropyl (-CH(CH₃)₂) | Not specified | Important for activity | Antibacterial nih.govresearchgate.net |
| Hydroxyl (-OH) | meta-, para- | Enhances interaction with Gram-positive bacteria | Antimicrobial mdpi.com |
| Methoxy (-OCH₃) | Not specified | Negatively affects activity (increased lipophilicity) | Antimicrobial mdpi.com |
Modification of Cinnamate (B1238496) Moiety for Enhanced Efficacy
Beyond simple substitutions on the phenyl ring, modifications of the entire cinnamate moiety, including the carboxylic acid group and the alkene bridge, have been explored to enhance biological efficacy. mdpi.com Converting the carboxylic acid to esters or amides is a common and effective strategy. mdpi.com
The type of alkyl group, chain length, and degree of branching in cinnamic acid esters significantly affect their biological activity. mdpi.com For example, converting the carbonyl of an ester group to a methylene group has been shown to cause a notable decrease in activity. mdpi.com Likewise, changing an ester to a thiol ester can also lead to decreased activity. mdpi.com The modification of the cinnamic acid skeleton through the formation of acid chlorides, which then react with alcohols or amines, is a versatile method for producing a variety of cinnamate esters and cinnamides with diverse antibacterial properties. nih.gov
These structural modifications can fine-tune the properties of the molecule, such as lipophilicity, which is crucial for its ability to cross biological membranes and reach its target. mdpi.com The goal of these derivatizations is often to create compounds that are more effective than their precursors. researchgate.net
A particularly successful derivatization strategy has been the design and synthesis of novel cinnamic oxime esters as potent antifungal agents for agricultural use. acs.orgnih.gov This class of compounds has demonstrated excellent activity against a range of plant pathogenic fungi. acs.orgnih.gov
In one study, a series of cinnamic oxime esters were synthesized and evaluated for their antifungal properties. Several compounds exhibited high inhibition rates (≥90% at 50 µg/mL) against Gaeumannomyces graminis var. tritici. acs.orgnih.gov Notably, compounds designated 7z and 7n showed excellent activities against Valsa mali and Botrytis cinerea, with median effective concentration (EC₅₀) values of 0.71 µg/mL and 1.41 µg/mL, respectively. acs.orgnih.gov Furthermore, compound 7z provided 100% protective and curative activity against apple Valsa canker at 200 µg/mL. acs.orgnih.gov The control effects of compound 7n against gray mold on tomato fruits and leaves were greater than 96%, which is comparable or superior to the commercial fungicide boscalid. acs.orgnih.gov The proposed mechanism of action for these compounds involves the inhibition of fungal ergosterol biosynthesis. acs.orgnih.gov
Similarly, novel cinnamaldehyde (B126680) oxime esters have been synthesized and tested. Compounds II-18 and II-19 were found to have EC₅₀ values against Rhizoctonia solani of 4.62 µg/mL and 4.19 µg/mL, respectively. nyxxb.cn Against Gaeumannomyces graminis, their EC₅₀ values were even lower at 3.49 µg/mL and 3.28 µg/mL, respectively, demonstrating activities superior or comparable to the fungicide trifloxystrobin. nyxxb.cn
| Compound | Target Fungus | Activity Metric | Value |
|---|---|---|---|
| 7z | Valsa mali | EC₅₀ | 0.71 µg/mL acs.orgnih.gov |
| 7n | Botrytis cinerea | EC₅₀ | 1.41 µg/mL acs.orgnih.gov |
| 7i, 7u, 7v, 7x | Gaeumannomyces graminis var. tritici | Inhibition Rate at 50 µg/mL | ≥90% acs.orgnih.gov |
| II-18 | Rhizoctonia solani | EC₅₀ | 4.62 µg/mL nyxxb.cn |
| II-19 | Rhizoctonia solani | EC₅₀ | 4.19 µg/mL nyxxb.cn |
| II-18 | Gaeumannomyces graminis | EC₅₀ | 3.49 µg/mL nyxxb.cn |
| II-19 | Gaeumannomyces graminis | EC₅₀ | 3.28 µg/mL nyxxb.cn |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmedcraveonline.com These predictive models are invaluable tools in drug discovery and agrochemical development for understanding how chemical structures relate to biological functions and for designing new, more potent compounds. medcraveonline.comnih.govnih.gov
In the development of cinnamate derivatives, QSAR modeling has been successfully applied to guide the further design of compounds with higher activity. acs.orgnih.gov By analyzing a dataset of synthesized cinnamic oxime esters and their corresponding antifungal activities, researchers can establish a mathematical model. acs.orgnih.gov This model identifies the key physicochemical properties or structural descriptors that are most influential on the desired biological effect. wikipedia.org The insights gained from the QSAR model can then be used to predict the activity of yet-to-be-synthesized molecules, thereby prioritizing the synthesis of candidates with the highest probability of success and reducing the time and resources spent on less promising avenues. medcraveonline.com This approach has been explicitly used to optimize cinnamic and cinnamaldehyde oxime esters as potential fungicides. acs.orgnih.govacs.org
Design and Synthesis of Novel Potassium Cinnamate Derivatives
The design and synthesis of novel derivatives are guided by established SAR principles and computational models like QSAR. The overarching goal is to create new chemical entities with enhanced biological activity, improved selectivity, or other desirable properties. The cinnamate scaffold serves as a versatile starting point for such endeavors. acs.orgnyxxb.cn
One innovative approach involves creating non-benzenoid cinnamate analogs. For example, 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates have been synthesized through the palladium-catalyzed olefination of 2-aminotropones with acrylates. rsc.org In this synthesis, the troponyl-carbonyl group acts as a directing group, allowing for site-selective C-H functionalization. rsc.org These novel structures represent a significant departure from the traditional phenyl-based cinnamate structure and open new avenues for exploring biological activity. rsc.org The synthesis of such unique derivatives showcases the chemical tractability of the core acrylate structure shared with cinnamic acid and provides potential precursors for more complex molecules. rsc.org
Stereoisomerism and its Influence on Activity (e.g., trans-Cinnamic Acid)
Cinnamic acid and its derivatives can exist as two geometric isomers, E (trans) and Z (cis), due to the presence of a carbon-carbon double bond in the acrylic acid side chain. nih.gov The trans-isomer is generally more stable and is the more common form found in nature. biorxiv.orgresearchgate.net This stereoisomerism is not a trivial feature, as the spatial arrangement of the phenyl ring and the carboxylic acid group can profoundly influence the molecule's interaction with biological targets. nih.govnih.gov
The biological activity of the two isomers can differ significantly. For instance, cis-cinnamic acid has been reported to exhibit auxin-like activity and to be a potent inhibitor of lettuce root growth, an effect for which the cis-configuration of the alkene moiety is crucial. nih.govbiorxiv.orgresearchgate.net In contrast, the trans-isomer is often less active in these specific plant-related bioassays. researchgate.net This highlights that the specific three-dimensional shape of the molecule is a key determinant of its biological function. The distinct properties of each geometric isomer underscore the importance of stereochemistry in the design and evaluation of new bioactive cinnamate derivatives. nih.gov
Methodological Considerations in Potassium Cinnamate Research
In Vitro Assay Development for Antimicrobial and Antioxidant Activity
The development of robust in vitro assays is fundamental to the preliminary assessment of potassium cinnamate's therapeutic potential. These assays are designed to measure its biological activity in a controlled laboratory setting, primarily focusing on its antimicrobial and antioxidant properties.
For evaluating antimicrobial efficacy, researchers commonly determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is identified as the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. researchgate.net Broth microdilution or agar (B569324) well diffusion methods are standard procedures for establishing these values against a panel of relevant bacteria and fungi. cabidigitallibrary.org For instance, studies on related cinnamic acid derivatives have used these techniques to quantify their inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com
The antioxidant capacity of potassium cinnamate (B1238496) is assessed using various assays that measure its ability to neutralize free radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. cabidigitallibrary.orgresearchgate.netmdpi.com These spectrophotometric methods quantify the reduction of a colored oxidant solution in the presence of the antioxidant, with the change in absorbance being proportional to the antioxidant activity. cabidigitallibrary.orgmdpi.com The results are often expressed as IC50 values (the concentration required to scavenge 50% of radicals) or in equivalents of a standard antioxidant like Trolox or ascorbic acid. mdpi.commdpi.com
Table 1: Common In Vitro Assays for Biological Activity Screening This table is interactive. Click on the headers to sort.
| Assay Type | Method | Measured Parameter | Purpose |
|---|---|---|---|
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Lowest concentration that inhibits microbial growth. researchgate.net | Determines bacteriostatic/fungistatic potency. |
| Antimicrobial | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Lowest concentration that kills microbes. researchgate.net | Determines bactericidal/fungicidal potency. |
| Antioxidant | DPPH Radical Scavenging | Scavenging of DPPH radicals, measured by absorbance change. mdpi.com | Quantifies free-radical neutralizing ability. |
| Antioxidant | ABTS Radical Scavenging | Scavenging of ABTS radical cations, measured by decolorization. researchgate.netmdpi.com | Quantifies broad-spectrum radical scavenging. |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. cabidigitallibrary.org | Measures the total reducing capacity of a sample. |
In Vivo Model Systems for Biological Activity Evaluation
Following promising in vitro results, in vivo model systems are utilized to evaluate the biological activity of a compound within a living organism. These models provide insights into how a substance may behave in a complex physiological environment. For assessing the antioxidant properties of compounds related to this compound, the zebrafish (Danio rerio) model has been employed. frontiersin.org Zebrafish embryos are a valuable tool because they are transparent, develop rapidly, and share significant genetic homology with humans. frontiersin.org In a typical study, zebrafish embryos are exposed to an oxidative stress-inducing agent, such as hydrogen peroxide, with and without the test compound. frontiersin.org Researchers then assess various endpoints, including survival rates, developmental abnormalities, and the activity of endogenous antioxidant enzymes, to determine the compound's protective effects against oxidative damage. frontiersin.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular behavior at the atomic level. These methods complement experimental work by predicting interactions, elucidating mechanisms, and guiding the design of new molecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netjapsonline.com This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. The process involves generating various conformations of the ligand within the binding site of the protein target and scoring these poses based on their binding energy. researchgate.net For cinnamate derivatives, molecular docking has been used to explore interactions with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. researchgate.netjapsonline.com The results, including calculated binding energies and inhibition constants (Ki), help to rank potential inhibitors and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netugm.ac.id
Table 2: Examples of Molecular Docking Targets for Cinnamate Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Protein Target | PDB ID | Software Used | Key Finding |
|---|---|---|---|---|
| Xanthyl-Cinnamate | Epidermal Growth Factor Receptor (EGFR) | 1M17 | AutoDock 4.2 | Predicted inhibitory activity and binding modes within the receptor. researchgate.netugm.ac.id |
| Cinnamamides | Enoyl-acyl carrier protein reductase (InhA) | 3FNG | Autodock 4.2.6 | Elucidated binding interactions to explain antituberculosis activity. japsonline.com |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Unlike methods based on the complex many-electron wavefunction, DFT calculates the properties of a system based on its spatially dependent electron density. scispace.com This approach is used to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. researchgate.net For this compound and related compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can be employed to determine the electronic structure. chemrj.org These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and spectroscopic properties. researchgate.net
Analytical Method Validation for Purity and Quantification
The validation of analytical methods is a critical requirement in chemical research and quality control to ensure that a method is reliable, reproducible, and suitable for its intended purpose. It involves demonstrating that the procedure meets specific performance characteristics as outlined by guidelines, such as those from the International Council for Harmonisation (ICH). ajpamc.comtransharmreduction.org
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. ajpamc.com For this compound, a validated reverse-phase HPLC method would be the standard for confirming purity and quantifying the compound in various samples. Method validation ensures the procedure is accurate, precise, specific, linear, and robust. transharmreduction.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. transharmreduction.org This is often confirmed using a photodiode array (PDA) detector to check for peak purity. sepscience.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. transharmreduction.org
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. transharmreduction.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. transharmreduction.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. transharmreduction.org
A typical HPLC method for a compound like this compound would involve selecting an appropriate column (e.g., C8 or C18), mobile phase (e.g., a mixture of acetonitrile (B52724) and water/buffer), flow rate, and detection wavelength to achieve optimal separation and sensitivity. ajpamc.comtransharmreduction.org
Table 3: Key Parameters for HPLC Method Validation This table is interactive. Click on the headers to sort.
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Distinguishes analyte from impurities. | Peak purity index > 990; no interference at analyte retention time. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness to the true value. | Recovery typically between 98-102%. researchgate.net |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 2%. ajpamc.com |
| Robustness | Insensitive to small method variations. | System suitability parameters remain within limits. transharmreduction.org |
| Limit of Detection (LOD) | Lowest analyte amount that can be detected. | Signal-to-Noise (S/N) ratio of 3:1. |
| Limit of Quantification (LOQ) | Lowest analyte amount that can be quantified reliably. | Signal-to-Noise (S/N) ratio of 10:1. ajpamc.com |
Future Directions and Research Gaps
Elucidation of Unexplored Mechanisms of Action
The current understanding of potassium cinnamate's antimicrobial activity is that it functions as a weak acid preservative. In acidic environments, it converts to cinnamic acid, which can penetrate microbial cell membranes, ionize within the cell, and disrupt essential enzymatic activities. weichuangbio-tech.comfengchengroup.com However, the precise molecular targets and the full cascade of cellular events are not fully understood, representing a significant research gap.
Future research should focus on:
Specific Enzyme Interactions: While general enzyme inhibition is proposed, the specific enzymes that are most affected by cinnamic acid remain to be identified. weichuangbio-tech.com Studies on related cinnamate (B1238496) derivatives have suggested potential molecular targets in fungi and bacteria, such as histone deacetylases (caHOS2, caRPD3) and fatty acid synthase enzymes (saFABH). mdpi.comnih.gov Investigating similar targets for this compound could reveal more precise mechanisms.
Ion Channel Modulation: Other phenolic compounds have been shown to affect cellular function by modulating ion channels. Research is needed to determine if this compound or its active acid form interacts with potassium channels or other ion transport systems in microbial cells, which could represent a novel mechanism of action.
Oxidative Stress and DNA Interaction: The antibacterial mechanisms of other natural compounds sometimes involve inducing oxidative stress or directly interacting with bacterial DNA. researchgate.net Whether this compound induces the production of reactive oxygen species (ROS) in microbes or interferes with genetic material is an unexplored area that warrants investigation. researchgate.net For many related compounds, the precise mechanisms by which they affect systemic physiology remain largely unknown. sigmaaldrich.com
Development of Targeted Delivery Systems for this compound
The efficacy of this compound can be limited by factors such as solubility and the need for controlled release. Developing advanced delivery systems could overcome these challenges and open new applications. Much of the research in this area has focused on other cinnamate esters, providing a clear roadmap for future work on the potassium salt form.
Key research directions include:
Nanoencapsulation: Encapsulating this compound in nanoparticles could protect it from degradation, improve solubility, and provide sustained release. researchgate.net Studies on other cinnamates have successfully used various materials for encapsulation. For instance, nanoemulsions and solid microparticles have been developed for pentyl cinnamate to improve its poor aqueous solubility and control its release. mdpi.comresearchgate.net
Polymer-Based Systems: Polymeric nanoparticles offer a versatile platform for delivery. Geranyl cinnamate has been encapsulated in polycaprolactone (B3415563) (PCL) nanoparticles to protect the active compound and control its release. researchgate.net Similarly, nanoparticles made from guar (B607891) gum cinnamate and N-succinyl-chitosan have shown promise for antimicrobial applications. scielo.org.coresearchgate.net These approaches could be adapted for this compound.
General Nanosystems: A variety of established nanosystems, including liposomes, polymeric micelles, and dendrimers, could be explored for delivering this compound to specific targets. nih.gov
Table 1: Potential Delivery Systems for this compound Based on Cinnamate Derivative Research
| Delivery System | Encapsulated Compound | Polymer/Material | Potential Application | Reference(s) |
|---|---|---|---|---|
| Nanoemulsions & Microparticles | Pentyl Cinnamate | Maltodextrin | Controlled-release larvicide | mdpi.comresearchgate.net |
| Polymeric Nanoparticles | Geranyl Cinnamate | Polycaprolactone (PCL) | Protection and antibacterial delivery | researchgate.net |
| Chitosan Nanoparticles | 4-methoxycinnamoylglycerol | N-succinyl-chitosan | UV filter delivery in sunscreens | scielo.org.co |
Synergistic Effects with Other Compounds
Investigating the synergistic effects of this compound with other antimicrobial agents could lead to more potent and broad-spectrum preservative systems, potentially reducing the required concentrations of individual components.
Promising areas for future study include:
Combinations with Food Preservatives: Research has shown a positive synergistic effect when this compound is used in low concentrations with propionate (B1217596) and vanillin, accomplishing complete mold inactivation at manageable sensory levels in beverages. google.com Further studies could explore combinations with other organic acids and natural preservatives. A preservative system combining a cinnamate component with an alkanoate component was found to be particularly effective against lactic acid bacteria in refrigerated meat and dairy products. googleapis.com
Synergy with Antibiotics: The "Checkerboard method" has been used to demonstrate that synthetic cinnamates can have an additive effect when combined with conventional drugs like nystatin (B1677061) (antifungal) and amoxicillin (B794) (antibacterial). mdpi.com Applying this methodology to this compound could identify combinations that enhance the efficacy of existing antibiotics.
Pairing with Other Natural Compounds: The combination of methyl cinnamate and linalool (B1675412) has been evaluated for enhanced larvicidal activity. researchgate.net Exploring this compound's interactions with other essential oils and plant-derived compounds could yield novel, natural antimicrobial formulations.
Table 2: Investigated and Potential Synergistic Combinations Involving Cinnamates
| Cinnamate Component | Combined With | Observed/Potential Effect | Target Organism(s) | Reference(s) |
|---|---|---|---|---|
| This compound | Propionate and Vanillin | Synergistic mold inhibition | Penicillium, Aspergillus | google.com |
| Cinnamate Component | Alkanoate Component | Reduced bacterial outgrowth | Lactic Acid Bacteria, Listeria | googleapis.com |
| Synthetic Cinnamates | Nystatin, Amoxicillin | Additive antimicrobial effect | Candida albicans, S. aureus | mdpi.com |
Sustainable Production and Scaling Up of Synthesis Methods
As demand for natural and effective preservatives grows, developing sustainable and scalable synthesis methods for this compound is crucial. Research is moving away from traditional methods that may have higher energy costs or produce more waste. google.com
Future research should prioritize:
Green Chemistry Approaches: Microwave-assisted synthesis represents a significant advancement. The hydrolysis of ethyl cinnamates using potassium carbonate under microwave irradiation is a rapid, efficient, and greener method, achieving high yields in short reaction times. acs.orgnih.gov Further optimization of these techniques for industrial scale is needed.
Catalyst Innovation and Recycling: The use of recyclable catalysts, such as graphene oxide or phase-transfer catalysts like Aliquat® 336, under solvent-free or mild conditions, offers a path to more sustainable production of cinnamic acid derivatives. researchgate.netbeilstein-journals.org
Advanced Production Technologies: Methods like spray-drying have been successfully used to produce this compound powder from an aqueous solution, demonstrating a viable technique for scaling up. chemicalbook.com Additionally, continuous flow mechanochemistry is an emerging technology for producing cinnamic acid amides that could be adapted for salts, allowing for large-scale production with high yields. beilstein-journals.org
Bio-based Sourcing: Exploring the extraction of cinnamates from agricultural side-streams, such as spent coffee grounds, could provide a sustainable source of green chemicals for various formulations. researchgate.net
Table 3: Comparison of Synthesis Approaches for Cinnamates and Their Derivatives
| Method | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Traditional (e.g., Perkin) | High temperatures, stoichiometric reagents | Established process | google.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation, K2CO3 | Fast reaction times, high yields, greener process | acs.orgnih.gov |
| Continuous Flow | Mechanochemistry, continuous processing | Scalable to large quantities (e.g., 100g scale) | beilstein-journals.org |
Comprehensive Toxicological and Ecotoxicological Assessments
A significant gap exists in the scientific literature regarding the comprehensive toxicological and, particularly, the ecotoxicological profile of this compound. aksci.com While it is used as a food preservative, detailed data on its environmental fate and impact are largely unavailable. aksci.com
Critical research gaps that must be addressed include:
Environmental Fate and Persistence: There is a lack of data on how this compound behaves in the environment. Studies are needed to determine its persistence in soil and water, its potential for bioaccumulation in organisms, and its mobility in soil. aksci.com
Aquatic Ecotoxicity: Research on other cinnamate-based UV filters has shown they can be detected in water samples and marine organisms, where they may cause toxic effects and biomagnify through the food chain. nih.gov A comprehensive assessment of this compound's impact on various trophic levels—from algae to invertebrates and fish—is essential to understand its environmental risk profile.
Soil Ecotoxicology: The effect of this compound on soil-dwelling organisms is unknown. Methodologies used to test other potassium salts, such as assessing the mortality, growth rate, and histological changes in bioindicator species like earthworms, could be applied to evaluate its potential impact on soil ecosystems. univ-soukahras.dz
Advanced Toxicological Studies: Current regulatory information is often based on foundational Tier I assessments. nih.gov More in-depth toxicological studies are required to build a complete profile, including investigations into potential sub-lethal and chronic effects. The increasing number of environmental contaminants with potential neurotoxic effects suggests that eco-neurotoxicity could also be a relevant area for future assessment. nih.gov
Table 4: Key Missing Ecotoxicological Data for this compound
| Data Point | Description | Importance | Reference(s) |
|---|---|---|---|
| Ecotoxicity | The potential for harm to aquatic and terrestrial organisms. | Essential for environmental risk assessment. | aksci.com |
| Persistence and Degradability | How long the compound remains in the environment before breaking down. | Determines long-term exposure risk. | aksci.com |
| Bioaccumulative Potential | The tendency of the compound to build up in living organisms. | Assesses risk of moving up the food chain. | aksci.comnih.gov |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing potassium cinnamate in laboratory settings?
this compound synthesis typically involves neutralizing cinnamic acid with potassium hydroxide. To ensure reproducibility, researchers should:
- Use stoichiometric calculations to balance the acid-base reaction.
- Purify the product via recrystallization (e.g., using ethanol-water mixtures) and confirm purity via melting point analysis and HPLC .
- Characterize the compound using FT-IR (to confirm carboxylate group formation) and NMR spectroscopy (to verify aromatic proton signals and potassium coordination) .
- Quantify yield and stability under varying storage conditions (e.g., humidity, temperature) using gravimetric analysis .
Q. How does this compound’s antimicrobial mechanism differ from traditional preservatives like sodium benzoate?
Unlike sodium benzoate, which disrupts microbial pH homeostasis, this compound exhibits pH-independent activity (effective at pH 2–7) and integrates into food matrices without altering flavor . Key steps to study this mechanism include:
- Conducting minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
- Performing time-kill kinetics to compare bacteriostatic vs. bactericidal effects.
- Using fluorescence microscopy to observe cell membrane integrity post-treatment .
Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?
- HPLC-UV : Optimize mobile phase (e.g., acetonitrile-phosphate buffer) and detection wavelength (270–280 nm for cinnamate derivatives) .
- LC-MS/MS : For trace-level detection in plasma or tissue, employ isotope-labeled internal standards (e.g., deuterated cinnamate) to improve accuracy .
- Spectrophotometry : Use Folin-Ciocalteu reagent for total phenolic content estimation, though specificity may require validation via spiked recovery tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy under varying experimental conditions?
Discrepancies in antimicrobial or biochemical studies often arise from differences in:
- Strain variability : Standardize microbial strains (e.g., ATCC cultures) and growth media .
- Environmental factors : Control temperature, oxygen levels, and ionic strength using bioreactors .
- Data normalization : Express results as fold-changes relative to untreated controls and apply multivariate statistical analysis (e.g., ANOVA with Tukey’s post hoc test) .
- Meta-analysis : Aggregate published datasets using tools like RevMan to identify confounding variables .
Q. What experimental designs are optimal for evaluating this compound’s role in modulating glycine levels in vivo?
Evidence suggests this compound reduces glycine accumulation in nonketotic hyperglycinemia (NKH) models. To validate this:
- Use knockout murine models of NKH and administer cinnamate via oral gavage at 50–100 mg/kg/day .
- Monitor plasma glycine levels using LC-MS and compare with benzoate-treated cohorts to assess side-effect profiles .
- Perform metabolomic profiling (e.g., GC-MS) to track downstream biochemical changes in liver and brain tissues .
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining yield and purity?
Scale-up issues often relate to solvent choice and reaction kinetics. Strategies include:
- Green chemistry approaches : Replace ethanol with ionic liquids for eco-friendly recrystallization .
- Process analytical technology (PAT) : Implement in-line FT-IR probes to monitor reaction progress in real time .
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, pH, and stirring rates .
Q. What are the implications of this compound’s interaction with vascular smooth muscle in experimental pharmacology?
Preliminary studies indicate vasodilation effects. To explore this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
